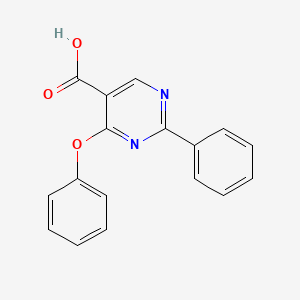

4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral and Antimicrobial Activity : Research on pyrimidine derivatives, including structures related to "4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid," has shown potential antiviral and antimicrobial properties. For example, derivatives of 2,4-diaminopyrimidine exhibited marked inhibition of retrovirus replication, highlighting the potential of such compounds in developing antiviral therapies (Hocková et al., 2003).

Antioxidant and Antimicrobial Properties : Phenolic acids, including derivatives and analogs related to "4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid," have been explored for their antimicrobial and antioxidant structure–property relationships. These studies aim to understand how variations in molecular structure affect the bioactivity of phenolic compounds, which is crucial for their application in medical and pharmaceutical fields (Jingyi Liu et al., 2020).

Materials Science Applications

Metal-Organic Frameworks (MOFs) : Compounds with ether-bridged tricarboxylate spacers, akin to the structural motifs found in "4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid," have been utilized in the synthesis of novel cadmium(ii) metal-organic architectures. These materials exhibit diverse structural topologies and have potential applications in photocatalysis, highlighting the versatility of pyrimidine derivatives in materials science (Jin-Zhong Gu et al., 2018).

Polymer Synthesis : Pyrimidine derivatives have been used in the preparation of new thermally stable and optically active poly(ester-imide)s. The synthesis involves direct polycondensation reactions, demonstrating the utility of pyrimidine-based compounds in creating advanced polymeric materials with specific physical and chemical properties (S. Mallakpour & E. Kowsari, 2006).

Organic Synthesis Applications

- Catalysis and Organic Reactions : Pyrimidine derivatives have been explored for their role in catalysis and as intermediates in organic synthesis. For instance, novel methods for the synthesis of carboxylic esters and lactones using di-2-thienyl carbonate highlight the importance of pyrimidine structures in facilitating organic transformations (Yoshiaki Oohashi et al., 2005).

Direcciones Futuras

The future directions for “4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid” and similar compounds could involve further exploration of their pharmacological effects and potential applications in medicine . Additionally, more research could be conducted to elucidate their synthesis methods, chemical reactions, and physical and chemical properties.

Propiedades

IUPAC Name |

4-phenoxy-2-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-17(21)14-11-18-15(12-7-3-1-4-8-12)19-16(14)22-13-9-5-2-6-10-13/h1-11H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPBQGOKPVBXOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2750670.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2750674.png)

![1H-Thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B2750682.png)

![1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2750684.png)

![[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride](/img/structure/B2750686.png)